(R)-(-)-Modafinil-d5
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Overview
Description
®-(-)-Modafinil-d5 is a deuterated form of ®-(-)-Modafinil, a compound known for its wakefulness-promoting properties. The deuterium atoms in ®-(-)-Modafinil-d5 replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics. This compound is primarily used in scientific research to study the effects of deuteration on the pharmacological properties of modafinil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Modafinil-d5 involves the incorporation of deuterium atoms into the modafinil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the modafinil structure.
Industrial Production Methods: Industrial production of ®-(-)-Modafinil-d5 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Modafinil-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Nucleophiles: Halides, amines, or thiols can act as nucleophiles in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Sulfides: Products of reduction reactions.
Substituted Aromatic Compounds: Products of nucleophilic substitution reactions.
Scientific Research Applications
®-(-)-Modafinil-d5 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to study the effects of deuteration on the metabolism and pharmacokinetics of modafinil.
Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.
Neuroscience Research: Used to investigate the mechanisms of wakefulness and cognitive enhancement.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of modafinil and its metabolites.
Mechanism of Action
The mechanism of action of ®-(-)-Modafinil-d5 is similar to that of modafinil. It primarily targets the central nervous system and promotes wakefulness by:
Inhibiting Dopamine Reuptake: Increases dopamine levels in the brain by inhibiting the dopamine transporter.
Modulating Neurotransmitter Systems: Affects other neurotransmitter systems, including norepinephrine, serotonin, and histamine pathways.
Activating Orexin Neurons: Stimulates orexin neurons, which play a crucial role in regulating wakefulness and arousal.
Comparison with Similar Compounds
Modafinil: The non-deuterated form of ®-(-)-Modafinil-d5, widely used for its wakefulness-promoting effects.
Armodafinil: The R-enantiomer of modafinil, known for its longer duration of action.
Adrafinil: A prodrug of modafinil, which is metabolized in the body to produce modafinil.
Uniqueness of ®-(-)-Modafinil-d5:
Deuteration: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetic profile compared to non-deuterated modafinil.
Research Utility: Provides valuable insights into the effects of deuteration on drug metabolism and efficacy, making it a unique tool in pharmacological research.
Properties
CAS No. |
1134802-57-5 |
---|---|
Molecular Formula |
C15H10NO2SD5 |
Molecular Weight |
278.39 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
112111-43-0 (unlabelled) |
Synonyms |
2-[(R)-(Diphenylmethyl)sulfinyl]acetamide-d5 |
tag |
Modafinil Impurities |
Origin of Product |
United States |
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